molecular formula C20H23N3O B8479032 1-(1-benzyl-4-piperidinyl)-3,4-dihydroquinazolin-2(1H)-one

1-(1-benzyl-4-piperidinyl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B8479032
M. Wt: 321.4 g/mol
InChI Key: LUFSDWUPJRZMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-4-piperidinyl)-3,4-dihydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-benzyl-4-piperidinyl)-3,4-dihydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-benzyl-4-piperidinyl)-3,4-dihydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(1-benzyl-4-piperidinyl)-3,4-dihydroquinazolin-2(1H)-one

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-one

InChI

InChI=1S/C20H23N3O/c24-20-21-14-17-8-4-5-9-19(17)23(20)18-10-12-22(13-11-18)15-16-6-2-1-3-7-16/h1-9,18H,10-15H2,(H,21,24)

InChI Key

LUFSDWUPJRZMLM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3CNC2=O)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In this reference example, to the mixture of 23.0 g of 1-benzyl-4-[N-(o-aminomethylphenyl)-amino]-piperidine and 200 ml of acetonitrile, 17.4 g of 1,1'-carbonyldiimidazole is added over a period of 3 hours with stirring at 40° to 60° C. Then, the resultant mixture is refluxed with heating for one hour, brought back to room temperature and stirred at room temperature for 2 hours. The crystals deposited are separated by filtration, successively washed with water and methanol and dried to obtain 16.8 g of a crude product. The crude product is recrystallized from methanol to obtain 12.18 g of the desired product.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-benzyl-4-((2-aminomethyl)phenylamino)piperidine (1.74 g, 5.90 mmol) from Step C in dry DMF (50 mL) was added 4-nitrophenyl chloroformate (1.25 g, 6.20 mmol) and DIEA (3.08 mL, 17.7 mmol). After the reaction had been stirred at ambient temperature for 24 h, the solvent was removed under reduced pressure. The residue was dissolved in DCM (100 mL) and washed with saturated aqueous NaHCO3 (4×50 mL), dried (MgSO4), and filtered. The solution was concetrated and the precipitate which formed was collected by filtration to give 1-(1-benzyl-4-piperidinyl)-3,4-dihydroquinazolin-2(1H)-one as a white solid (50% yield).
[Compound]
Name
1-benzyl-4-((2-aminomethyl)phenylamino)piperidine
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
3.08 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

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